D,L-Sulforaphane N-Acetyl-L-cysteine

概要

説明

DL-スルフォラファン N-アセチル-L-システインは、潜在的な治療特性で知られている化合物です。ブロッコリーなどのアブラナ科野菜に含まれるスルフォラファンの代謝産物です。 DL-スルフォラファン N-アセチル-L-システインは、スルフォラファンよりも半減期が長く、血液脳関門透過性が優れているため、ヒストン脱アセチル化酵素 (HDAC) の阻害作用とがん研究における潜在的な用途について研究されています .

2. 製法

合成経路と反応条件: DL-スルフォラファン N-アセチル-L-システインは、スルフォラファンから出発する一連の化学反応によって合成できます。合成には、特定の反応条件下でスルフォラファンを N-アセチル-L-システインでアセチル化する工程が含まれます。 反応には一般的にジメチルスルホキシド (DMSO) などの溶媒が必要で、完全な反応を確実にするために加熱と撹拌が必要になる場合があります .

工業生産方法: DL-スルフォラファン N-アセチル-L-システインの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの溶媒と試薬の使用が含まれ、反応条件は最大収量と純度が得られるように最適化されます。 最終生成物は、結晶化またはクロマトグラフィー技術によって精製されます .

作用機序

DL-スルフォラファン N-アセチル-L-システインは、いくつかの分子経路を通じてその効果を発揮します。

HDAC阻害: ヒストン脱アセチル化酵素を阻害し、遺伝子発現の変化とがん細胞におけるアポトーシスの誘導につながります。

ERK経路活性化: この化合物は細胞外シグナル調節キナーゼ (ERK) 経路を活性化し、オートファジーとα-チューブリン発現のダウンレギュレーションを促進します。

Nrf2活性化: DL-スルフォラファン N-アセチル-L-システインは、核因子エリスロイド2関連因子2 (Nrf2) 経路を活性化し、抗酸化応答エレメント (ARE) 駆動遺伝子の発現につながります.

生化学分析

Biochemical Properties

Sulforaphane-N-acetylcysteine has been shown to have similar pharmacological activities to those of sulforaphane . It can act via ERK to destroy microtubules and inhibit cell growth in lung cancer cells . It also activates autophagy-mediated downregulation of α-tubulin expression via the ERK pathway .

Cellular Effects

Sulforaphane-N-acetylcysteine has been shown to have significant effects on various types of cells. It can inhibit pancreatic cancer cell growth, promote apoptosis, curb colony formation, and temper the migratory and invasion ability of pancreatic cancer cells . It also decreases the levels of transforming growth factor-β1-induced fibronectin, alpha-smooth muscle actin, and collagen, which are major mediators of fibrosis, in MRC-5 fibroblast cells .

Molecular Mechanism

The molecular mechanism of action of Sulforaphane-N-acetylcysteine involves the activation of the ERK pathway . This activation leads to the destruction of microtubules and the inhibition of cell growth . It also leads to the autophagy-mediated downregulation of α-tubulin expression .

Temporal Effects in Laboratory Settings

The effects of Sulforaphane-N-acetylcysteine over time in laboratory settings have been studied. It has been shown that Sulforaphane-N-acetylcysteine can induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation .

Dosage Effects in Animal Models

In animal models, Sulforaphane-N-acetylcysteine has been shown to have similar clearance when administered intravenously; however, Sulforaphane-N-acetylcysteine showed markedly superior absorption when administered orally . Although the plasma Sulforaphane-N-acetylcysteine concentration was low owing to poor absorption following oral administration, Sulforaphane-N-acetylcysteine was converted to sulforaphane in vivo, as in plasma .

Metabolic Pathways

Sulforaphane-N-acetylcysteine is involved in the mercapturic acid pathway . After intake, sulforaphane is metabolized through this pathway, involving its conjugation with glutathione .

Transport and Distribution

Sulforaphane-N-acetylcysteine is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg . The bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics in rats .

Subcellular Localization

It has been suggested that Sulforaphane-N-acetylcysteine may activate NAMPT, providing valuable insights into a possible mechanism underlying its diverse biological effects .

準備方法

Synthetic Routes and Reaction Conditions: DL-Sulforaphane N-acetyl-L-cysteine can be synthesized through a series of chemical reactions starting from sulforaphane. The synthesis involves the acetylation of sulforaphane with N-acetyl-L-cysteine under specific reaction conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .

Industrial Production Methods: Industrial production of DL-Sulforaphane N-acetyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or chromatography techniques .

化学反応の分析

反応の種類: DL-スルフォラファン N-アセチル-L-システインは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてスルホキシドおよびスルホンを生成できます。

還元: チオールやその他の還元された硫黄化合物を生成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドおよびスルホン。

還元: チオールおよび還元された硫黄化合物。

4. 科学研究における用途

DL-スルフォラファン N-アセチル-L-システインは、幅広い科学研究用途があります。

化学: 有機合成における試薬として、および硫黄化学の研究におけるモデル化合物として使用されます。

生物学: この化合物は、オートファジーやアポトーシスなどの細胞過程への影響について研究されています。

医学: DL-スルフォラファン N-アセチル-L-システインは、がん治療、神経保護、抗炎症作用における潜在的な治療効果について調査されています。

科学的研究の応用

DL-Sulforaphane N-acetyl-L-cysteine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.

Biology: The compound is studied for its effects on cellular processes such as autophagy and apoptosis.

Medicine: DL-Sulforaphane N-acetyl-L-cysteine is investigated for its potential therapeutic effects in cancer treatment, neuroprotection, and anti-inflammatory properties.

Industry: It is used in the development of pharmaceuticals and as a dietary supplement for its health benefits.

類似化合物との比較

DL-スルフォラファン N-アセチル-L-システインは、半減期が長く、血液脳関門透過性が優れているため、他の類似化合物とは異なります。類似化合物には以下のようなものがあります。

スルフォラファン: 化学予防作用で知られている親化合物。

N-アセチル-L-システイン: グルタチオンの前駆体であり、抗酸化作用で知られています。

スルフォラファン グルコシノレート: アブラナ科野菜に含まれる、スルフォラファンの天然の前駆体.

DL-スルフォラファン N-アセチル-L-システインは、安定性とバイオアベイラビリティが向上しているため、治療用途の有望な候補となっています .

特性

CAS番号 |

334829-66-2 |

|---|---|

分子式 |

C11H20N2O4S3 |

分子量 |

340.5 g/mol |

IUPAC名 |

(2R)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m0/s1 |

InChIキー |

IIHBKTCHILXGOT-KMYGYIBBSA-N |

異性体SMILES |

CC(=O)N[C@@H](CSC(=S)NCCCCS(=O)C)C(=O)O |

SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |

正規SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |

外観 |

Assay:≥98%A crystalline solid |

同義語 |

N-Acetyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteine; Sulforaphane NAC; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

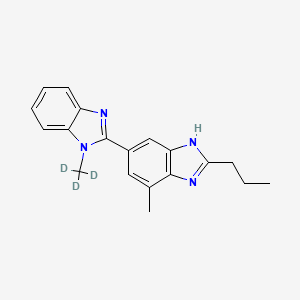

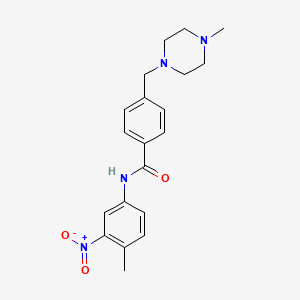

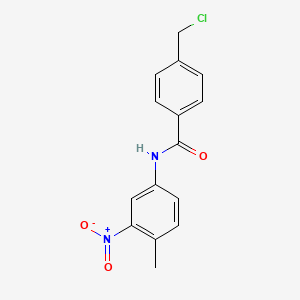

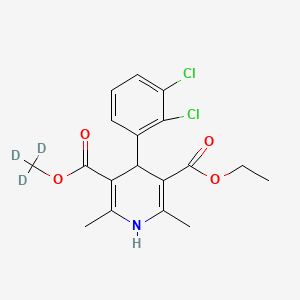

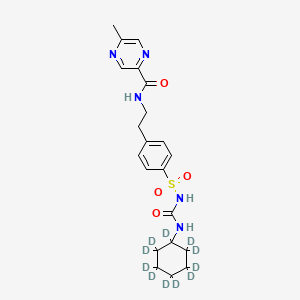

Feasible Synthetic Routes

Q1: What are the potential chemopreventive activities of SFN-NAC?

A: Research indicates that SFN-NAC, similar to its parent compound SFN, displays promising chemopreventive effects. Studies in A/J mice models demonstrated that dietary administration of SFN-NAC significantly reduced both the incidence and multiplicity of lung adenocarcinomas induced by tobacco carcinogens. [] This protective effect was linked to a reduction in proliferating cell nuclear antigen, indicating reduced cell proliferation, and an increase in apoptosis markers like caspase-3 within lung tumors. [] These findings suggest that SFN-NAC could potentially serve as a chemopreventive agent, particularly in individuals at high risk for lung cancer.

Q2: How does SFN-NAC impact prostate cancer cells?

A: In vitro studies utilizing human prostate cancer cell lines (DU145 and PC-3) revealed that SFN-NAC effectively induces apoptosis, a form of programmed cell death. [] Mechanistically, SFN-NAC treatment led to an upregulation of the pro-apoptotic protein Bak and a downregulation of the anti-apoptotic protein Bcl-2. [] This shift in the balance of these proteins promotes the activation of caspase-3, a key executioner caspase in the apoptotic pathway, ultimately leading to cancer cell death. []

Q3: What is the role of SFN-NAC in ameliorating dextran sulfate sodium (DSS)-induced colitis?

A: Studies in mice models of DSS-induced colitis have unveiled the potential of SFN-NAC in mitigating colitis symptoms. When administered in conjunction with broccoli seed extract (BSE), a rich source of glucoraphanin, the precursor to SFN, SFN-NAC contributed to the improvement of various colitis parameters. [] This combined treatment effectively reduced body weight loss, suppressed pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), and elevated the anti-inflammatory cytokine IL-10. [] Furthermore, the combination enhanced the activities of antioxidant enzymes like superoxide dismutase and glutathione, suggesting a protective effect against oxidative stress in the colon. []

Q4: How does SFN-NAC influence the gut microbiota and intestinal barrier function?

A: Evidence points towards a beneficial modulation of the gut microbiota composition by SFN-NAC, particularly when co-administered with BSE. This combination led to an increase in the abundance of beneficial bacteria like Alistipeds, Coriobacteriaceae UCG-002, and Bifidobacterium, while reducing the prevalence of potentially harmful taxa like Escheichia-Shinella and Parabacteroides. [] This shift in microbiota composition was associated with increased production of short-chain fatty acids (SCFAs), known for their anti-inflammatory and gut-protective properties. [] Furthermore, SFN-NAC, along with BSE, aided in repairing the intestinal barrier by upregulating the expression of tight junction proteins (claudin-1, occludin, and zonula occludens-1), crucial components for maintaining intestinal integrity. []

Q5: What is the significance of the mercapturic acid pathway in relation to SFN-NAC?

A: The mercapturic acid pathway plays a crucial role in the metabolism of SFN. Following its absorption, SFN undergoes conjugation with glutathione, primarily in the liver. [] This conjugation reaction leads to the formation of SFN-glutathione, which is further metabolized to SFN-cysteine and ultimately to SFN-NAC, the major excretory product found in urine. [, ] While SFN-NAC was initially considered an inactive metabolite, emerging evidence suggests it retains biological activity and may contribute to the overall health benefits attributed to SFN consumption. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)

![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)